

# Dregeoside Aa1: A Technical Overview of its Chemical Structure and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Dregeoside Aa1	
Cat. No.:	B1159717	Get Quote

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Dregeoside Aa1**, a steroidal glycoside isolated from the medicinal plant Dregea volubilis, has demonstrated notable antitumor properties. This technical guide provides a comprehensive overview of the available scientific information regarding its chemical structure, biological activity, and potential mechanisms of action. The information is presented to support further research and development efforts in the field of oncology and natural product chemistry.

#### **Chemical Structure**

**Dregeoside Aa1** is a complex steroidal glycoside with the chemical formula C<sub>49</sub>H<sub>78</sub>O<sub>17</sub> and a molecular weight of 939.15 g/mol .[1] Its CAS number is 20230-41-5. The structure was first elucidated in 1983 and published in the Chemical & Pharmaceutical Bulletin.[1]

The chemical name for **Dregeoside Aa1** is  $(3\beta,11\alpha,12\beta,14\beta)-11$ -Acetoxy-3-{[6-deoxy-3-O-methyl- $\beta$ -D-allopyranosyl- $(1 \rightarrow 4)$ -2,6-dideoxy-3-O-methyl- $\beta$ -D-ribo-hexopyranosyl]oxy}-12-(3-methylbutanoyloxy)-14-hydroxypregn-5-en-20-one.

Due to the limitations of current search tools, a 2D chemical structure diagram is not available at this time. For a definitive visual representation, researchers are directed to the primary literature or specialized chemical databases.



# **Biological Activity**

**Dregeoside Aa1** has been identified as a promising antitumor agent. Early studies have shown its activity against specific cancer cell lines.

## **Antitumor Activity**

Research has indicated that **Dregeoside Aa1** exhibits activity against Ehrlich carcinoma (solid type) and melanoma B-16.[1] While these initial findings are significant, publicly available quantitative data, such as IC<sub>50</sub> values from these early studies, are not readily accessible in the reviewed literature. A study on a methanolic extract of Dregea volubilis leaves, the plant from which **Dregeoside Aa1** is isolated, showed an in vitro IC<sub>50</sub> value of 85.51  $\pm$  4.07 µg/ml against Ehrlich ascites carcinoma (EAC) cells.[2] It is important to note that this value is for a crude extract and not for the purified **Dregeoside Aa1**.

Table 1: Summary of Antitumor Activity Data for Dregea volubilis Extracts

Preparation	Cell Line	Measurement	Result	Reference
Methanolic Extract of Dregea volubilis Leaves	Ehrlich Ascites Carcinoma (EAC)	IC50	85.51 ± 4.07 μg/ml	[2]

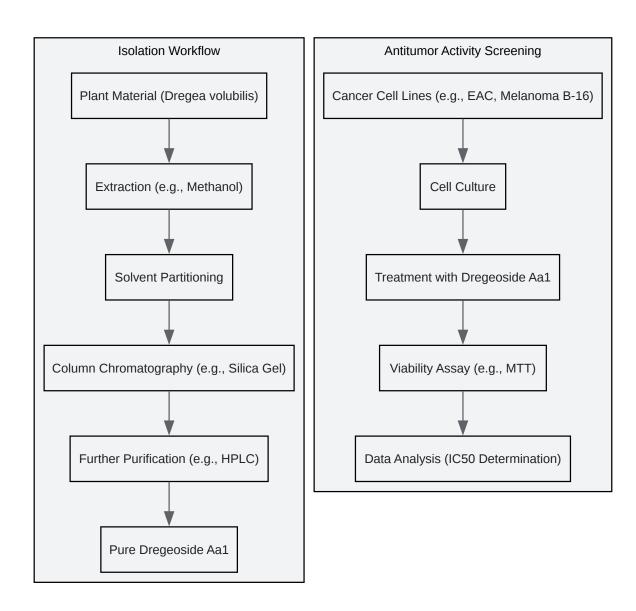
## **Experimental Protocols**

Detailed experimental protocols for the isolation and specific biological assays of pure **Dregeoside Aa1** are not fully available in the public domain at present. The primary reference for its isolation and structure elucidation is the 1983 article in the Chemical & Pharmaceutical Bulletin. Researchers seeking to replicate this work should consult this publication directly.

# General Isolation and Antitumor Assay Procedures for Dregea volubilis Glycosides

Based on general knowledge of natural product chemistry and related studies on Dregea volubilis, a probable workflow for isolation and preliminary antitumor screening can be outlined.





Click to download full resolution via product page

Caption: Generalized workflow for the isolation and in vitro antitumor testing of **Dregeoside Aa1**.

# **Potential Signaling Pathways**

The precise signaling pathways through which **Dregeoside Aa1** exerts its antitumor effects have not been definitively elucidated in the available literature. However, based on the activity of structurally related cardiac glycosides, it is plausible that **Dregeoside Aa1** may influence key cellular pathways involved in cancer cell proliferation and survival. One such pathway that is



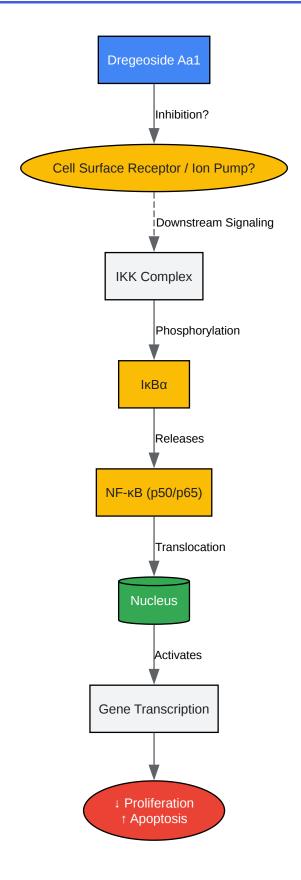




frequently implicated in the mechanism of action of natural product-based anticancer agents is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation.[3][4] Its constitutive activation is a hallmark of many cancers.[3] Some cardiac glycosides have been shown to inhibit the Na+/K+-ATPase pump, which can, in turn, affect various downstream signaling cascades, including the PI3K/AKT/mTOR and MAPK pathways, which are interconnected with NF-κB signaling.[5]





Click to download full resolution via product page

Caption: Hypothesized inhibitory effect of **Dregeoside Aa1** on the NF-kB signaling pathway.



#### **Conclusion and Future Directions**

**Dregeoside Aa1** is a natural product with demonstrated antitumor potential. To advance its development as a potential therapeutic agent, further research is imperative. Key areas for future investigation include:

- Definitive Structural Analysis: Confirmation of the chemical structure using modern spectroscopic techniques (e.g., 2D-NMR, X-ray crystallography).
- Quantitative Biological Evaluation: Determination of IC<sub>50</sub> values against a broader panel of cancer cell lines to understand its potency and spectrum of activity.
- Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by **Dregeoside Aa1**, including confirmation of its effects on the NF-κB pathway.
- In Vivo Efficacy and Toxicity: Evaluation of the antitumor efficacy and safety profile of Dregeoside Aa1 in preclinical animal models.

A deeper understanding of these aspects will be crucial in unlocking the full therapeutic potential of this promising natural compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. dagonuniversity.edu.mm [dagonuniversity.edu.mm]
- 2. In vitro and in vivo antitumor activity of a methanol extract of Dregea volubilis leaves with its antioxidant effect PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distinct NF-kB Regulation Favors a Synergic Action of Pevonedistat and Laduviglusib in B-Chronic Lymphocytic Leukemia Cells Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB in monocytes and macrophages an inflammatory master regulator in multitalented immune cells - PMC [pmc.ncbi.nlm.nih.gov]



- 5. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dregeoside Aa1: A Technical Overview of its Chemical Structure and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1159717#what-is-the-chemical-structure-of-dregeoside-aa1]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com